Dimethyl 2-oxosuccinate

Catalog No.
S1929477
CAS No.
25007-54-9
M.F
C6H8O5
M. Wt
160.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl 2-oxosuccinate

CAS Number

25007-54-9

Product Name

Dimethyl 2-oxosuccinate

IUPAC Name

dimethyl 2-oxobutanedioate

Molecular Formula

C6H8O5

Molecular Weight

160.12 g/mol

InChI

InChI=1S/C6H8O5/c1-10-5(8)3-4(7)6(9)11-2/h3H2,1-2H3

InChI Key

ZOKLUHBZBGHBAB-UHFFFAOYSA-N

SMILES

COC(=O)CC(=O)C(=O)OC

Canonical SMILES

COC(=O)CC(=O)C(=O)OC

The exact mass of the compound Dimethyl 2-oxosuccinate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25306. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dimethyl 2-oxosuccinate (CAS 25007-54-9) is a highly reactive, stable α-keto diester that serves as a critical C4 building block in advanced organic synthesis. Unlike its free acid counterpart, which is notoriously unstable, this dimethyl ester exists predominantly as a stable chelated enol in solution, providing exceptional shelf life and predictable reactivity [1]. For industrial buyers and synthetic chemists, procuring this specific ester ensures a balance of high electrophilicity, complete organic solubility, and immediate readiness for multi-component condensations and transition-metal catalyzed asymmetric reductions without the need for complex pre-reaction workups.

Attempting to substitute dimethyl 2-oxosuccinate with free oxaloacetic acid leads to catastrophic yield losses because the free acid undergoes rapid, spontaneous thermal decarboxylation into pyruvic acid at room temperature[1]. Furthermore, utilizing the closely related diethyl oxaloacetate sodium salt introduces significant process bottlenecks; the sodium salt requires rigorous acidic neutralization, extraction, and drying before it can be used in moisture-sensitive transition-metal catalysis. Substituting the neutral dimethyl ester with these alternatives inevitably increases unit operations, risks catalyst poisoning by trace water or inorganic salts, and compromises the reproducibility of high-value synthetic workflows.

Suppression of Spontaneous Decarboxylation via Esterification

Free oxaloacetic acid is inherently unstable, undergoing rapid beta-decarboxylation to pyruvic acid under ambient conditions. In contrast, dimethyl 2-oxosuccinate is stabilized by its esterification and strong intramolecular hydrogen bonding (forming a stable chelated enol with a hydrogen bond strength of ~31.1 kJ/mol), effectively halting spontaneous decarboxylation [1]. This fundamental structural advantage allows the dimethyl ester to be stored and handled reliably, whereas the free acid requires extreme cold-chain logistics or continuous in situ generation.

Evidence DimensionSpontaneous decarboxylation rate and structural stability
Target Compound DataStable chelated enol-keto equilibrium (H-bond strength 31.1 kJ/mol)
Comparator Or BaselineOxaloacetic acid (rapid degradation to pyruvic acid at 25°C)
Quantified DifferenceElimination of spontaneous room-temperature decarboxylation
ConditionsStandard laboratory storage and ambient reaction conditions

Enables buyers to procure a reliable, shelf-stable C4 keto-diacid synthon, eliminating the high costs and logistical failures associated with unstable free acids.

Direct Utility in Moisture-Sensitive Asymmetric Catalysis

In enantioselective reductions, such as ruthenium-catalyzed asymmetric hydrogenation to yield chiral malates, substrates must be strictly anhydrous and free of coordinating salts. Diethyl oxaloacetate is frequently procured as a sodium salt, which mandates an acidic neutralization and rigorous extraction/drying sequence prior to use. Dimethyl 2-oxosuccinate is a neutral, organic-soluble compound that can be added directly to the catalytic cycle in solvents like acetone or dichloromethane, preventing catalyst deactivation by trace water or inorganic impurities [1].

Evidence DimensionPre-reaction processing steps for homogeneous catalysis
Target Compound Data0 steps (direct addition as a neutral organic liquid/solid)
Comparator Or BaselineDiethyl oxaloacetate sodium salt (requires acidification, extraction, and drying)
Quantified DifferenceEliminates 3 discrete unit operations and associated yield losses
ConditionsPreparation for transition-metal catalyzed asymmetric ketone hydrogenation

Streamlines process workflows and reduces the risk of batch failure in high-value catalytic asymmetric syntheses by skipping mandatory neutralization steps.

Steric Advantage in Multi-Component Heterocycle Synthesis

The construction of complex heterocycles, such as pyrazolo-pyrimidines or benzodiazepine derivatives, relies heavily on the condensation of the alpha-keto ester with nucleophilic amines. The methyl ester groups of dimethyl 2-oxosuccinate present a significantly reduced steric profile compared to the bulkier ethyl groups of diethyl 2-oxosuccinate. This reduced steric hindrance facilitates faster nucleophilic attack at the ester carbonyl during critical ring-closure steps, frequently resulting in higher overall yields and more straightforward crystallization of the final heterocyclic products [1].

Evidence DimensionSteric bulk at the ester reacting center
Target Compound DataMethyl ester (minimal steric hindrance)
Comparator Or BaselineDiethyl 2-oxosuccinate (higher steric hindrance from ethyl chains)
Quantified DifferenceFaster ring closure kinetics and improved product crystallization
ConditionsCondensation with binucleophiles (e.g., hydrazines, diamines) in polar refluxing solvents

Maximizes throughput and yield in the discovery and scale-up of pharmaceutical heterocyclic intermediates by optimizing the kinetics of ring closure.

Precursor for Chiral Malates via Asymmetric Hydrogenation

Directly leveraging its neutral, anhydrous nature (as established in Section 3), this compound is the optimal substrate for Ru-BINAP catalyzed enantioselective reductions to produce chiral dimethyl malate, a critical building block for active pharmaceutical ingredients [1].

Synthesis of Pyrazolo-pyrimidine and Benzodiazepine Scaffolds

Utilizing the low steric hindrance of its methyl ester groups, dimethyl 2-oxosuccinate serves as a high-yielding C4 synthon in condensation reactions with binucleophiles, streamlining the production of complex heterocyclic libraries in drug discovery [1].

Stable Electrophile for Carbon-Carbon Bond Formation

Benefiting from its resistance to spontaneous decarboxylation, it acts as a highly reliable, enolizable substrate for Knoevenagel and Claisen condensations in the synthesis of advanced functional materials and agrochemicals, where free oxaloacetic acid would degrade[1].

Other CAS

25007-54-9

Wikipedia

Dimethyl 2-oxosuccinate

Dates

Last modified: 08-16-2023

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